molecular formula C24H26IP B6316182 (Z)-Hex-3-en-1-yltriphenylphosphonium iodide CAS No. 21676-06-2

(Z)-Hex-3-en-1-yltriphenylphosphonium iodide

Cat. No.: B6316182
CAS No.: 21676-06-2
M. Wt: 472.3 g/mol
InChI Key: FNJOBAFIDONZET-LNKPDPKZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Hex-3-en-1-yltriphenylphosphonium iodide is an organophosphonium compound characterized by the presence of a triphenylphosphonium group attached to a (Z)-hex-3-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Hex-3-en-1-yltriphenylphosphonium iodide typically involves the reaction of triphenylphosphine with (Z)-hex-3-en-1-yl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions may include mild heating to facilitate the formation of the phosphonium salt.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (Z)-Hex-3-en-1-yltriphenylphosphonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiolates. These reactions are typically carried out in polar aprotic solvents like DCM or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphonium group.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction processes.

Major Products Formed:

    Substitution Reactions: The major products are new phosphonium salts with different anions.

    Oxidation Reactions: Oxidized forms of the phosphonium compound.

    Reduction Reactions: Reduced forms of the phosphonium compound.

Scientific Research Applications

(Z)-Hex-3-en-1-yltriphenylphosphonium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.

    Biology: The compound can be used in studies involving phosphonium-based probes for cellular imaging and tracking.

    Medicine: Research is ongoing into its potential use in drug delivery systems, where the phosphonium group can facilitate the transport of therapeutic agents across cell membranes.

    Industry: It may be utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of (Z)-Hex-3-en-1-yltriphenylphosphonium iodide involves its interaction with various molecular targets. The phosphonium group is known to interact with negatively charged biomolecules, such as nucleic acids and proteins, through electrostatic interactions. This can lead to changes in the structure and function of these biomolecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

    Triphenylphosphonium Bromide: Similar in structure but with a bromide ion instead of iodide.

    Tetraphenylphosphonium Chloride: Contains an additional phenyl group and a chloride ion.

    Hexyltriphenylphosphonium Iodide: Similar alkyl chain but without the (Z)-configuration.

Uniqueness: (Z)-Hex-3-en-1-yltriphenylphosphonium iodide is unique due to the presence of the (Z)-configuration in its alkyl chain, which can influence its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its (E)-isomer or other similar compounds.

Properties

IUPAC Name

[(Z)-hex-3-enyl]-triphenylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26P.HI/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h3-13,15-20H,2,14,21H2,1H3;1H/q+1;/p-1/b4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJOBAFIDONZET-LNKPDPKZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26IP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide
Reactant of Route 2
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide
Reactant of Route 3
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide
Reactant of Route 4
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide
Reactant of Route 5
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide
Reactant of Route 6
(Z)-Hex-3-en-1-yltriphenylphosphonium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.